1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C16H14F3NO4 and its molecular weight is 341.28 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 1627856-98-7, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and implications for pharmaceutical applications.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the nitro group, which are known to enhance lipophilicity and biological interactions. These modifications may affect enzyme inhibition and receptor binding properties, making the compound a candidate for various therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against RNA viruses. The presence of the nitro group may enhance the interaction with viral polymerases, potentially inhibiting their activity. For instance, related compounds have shown IC50 values in the low micromolar range against various viral targets .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the benzyloxy and trifluoromethyl groups significantly influence biological activity. For example, increasing the electron-withdrawing nature of substituents on the aromatic ring tends to enhance potency against specific biological targets .
Safety and Toxicity
Safety assessments are crucial for evaluating the potential therapeutic use of this compound. Preliminary toxicity studies indicate that similar compounds exhibit moderate toxicity profiles; however, detailed investigations are necessary to ascertain the safety margins for human use.
Properties
IUPAC Name |
4-nitro-1-(2-phenylmethoxyethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c17-16(18,19)14-10-13(20(21)22)6-7-15(14)24-9-8-23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXSKDYYCNFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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